2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide
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Overview
Description
2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of halogenated pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine and chlorine atoms into the pyridine ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine sources under controlled conditions.
Amidation: The formation of the carboxamide group by reacting the halogenated pyridine with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the halogenated pyridine ring or the carboxamide group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogen exchange reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-chloropyridine
- 2-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
- 5-chloro-2-(2-fluorophenyl)pyridine
Uniqueness
2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide is unique due to the combination of halogen atoms and the hydroxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClFN2O2/c15-13-5-9(10(16)6-18-13)14(21)19-7-12(20)8-3-1-2-4-11(8)17/h1-6,12,20H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSFNQRQWYZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CNC(=O)C2=CC(=NC=C2Cl)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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